molecular formula C17H14F3N5O2 B2930829 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1798028-98-4

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2930829
CAS No.: 1798028-98-4
M. Wt: 377.327
InChI Key: YBVVCTZEQUVXKS-UHFFFAOYSA-N
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Description

“N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains functional groups such as pyrimidin-2-yl and 1H-imidazol-1-yl, which are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using catalyst-free methods. For instance, N-pyridin-2-yl carbamates have been synthesized from easily accessible N-hetaryl ureas and alcohols . Another method involves the formation of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrimidin-2-yl and 1H-imidazol-1-yl groups are heterocyclic aromatic compounds, which contribute to the stability and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present and the reaction conditions. For example, N-(Pyridin-2-yl)amides can be formed via C–C bond cleavage promoted by I2 and TBHP .

Scientific Research Applications

Synthesis Techniques

A new class of fused tricyclic benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives was synthesized via an environmentally benign one-pot sequential four-component condensation reaction. This synthesis method, not requiring a catalyst, showcases the compound's utility in creating complex heterocyclic structures with potential for varied scientific applications (Shaabani et al., 2014).

Biological Activity

The compound's framework has been explored for its potential antiulcer properties, where new imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective agents. Despite not displaying significant antisecretory activity, several derivatives demonstrated good cytoprotective properties, indicating the compound's relevance in medicinal chemistry research (Starrett et al., 1989).

Chemical Reactivity and Derivative Formation

Studies on the reactivity of diethyl 4-aminoimidazo[5,1-с][1,2,4]triazine-3,8-dicarboxylate with nucleophiles have highlighted the possibility of selective formation of monoamides, indicating the compound's versatility in synthesizing a wide array of imidazo-triazine derivatives for potential use in various scientific fields (Sadchikova & Mokrushin, 2014).

Antimicrobial and Anti-Inflammatory Properties

Research into thienopyrimidine derivatives, potentially derived from similar chemical scaffolds, has revealed pronounced antimicrobial activity. This insight into the compound's structural utility suggests its potential for developing new antimicrobial agents (Bhuiyan et al., 2006).

Advanced Synthesis Methods

A method has been developed for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives using thiamine hydrochloride as a catalyst, presenting an efficient, green chemistry approach to synthesizing these derivatives. This method underscores the compound's adaptability and the ongoing innovation in its synthesis techniques (Liu et al., 2012).

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied for medicinal purposes, future research could focus on improving its efficacy, reducing side effects, or exploring new therapeutic applications .

Properties

IUPAC Name

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c18-17(19,20)27-13-4-2-12(3-5-13)16(26)24-9-11-25-10-8-23-15(25)14-21-6-1-7-22-14/h1-8,10H,9,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVVCTZEQUVXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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